Product packaging for Tisocalcitate(Cat. No.:CAS No. 156965-06-9)

Tisocalcitate

Cat. No.: B119178
CAS No.: 156965-06-9
M. Wt: 500.7 g/mol
InChI Key: AUMBXYDXKLLKEK-BGMQPCSBSA-N
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Description

Historical Context and Discovery of this compound

The development of this compound emerged from the broader scientific endeavor to create synthetic vitamin D analogues with enhanced therapeutic properties and reduced systemic effects. The compound was developed under the designation ZK-156942 by pharmaceutical research teams, representing a significant milestone in the evolution of vitamin D-based therapeutics. The historical trajectory of this compound development reflects the pharmaceutical industry's systematic approach to modifying natural vitamin D structures to achieve specific therapeutic objectives while minimizing unwanted calcium homeostasis disruptions.

The discovery process of this compound was part of a larger research initiative focused on creating vitamin D analogues suitable for topical applications in dermatological conditions. Research conducted at institutions including the Free University of Berlin demonstrated that this compound showed excellent tolerability with no signs of disturbances of calcium homeostasis during clinical investigations. The compound's development history is intrinsically linked to advances in understanding vitamin D receptor interactions and the molecular mechanisms underlying vitamin D activity.

Clinical research programs spanning multiple years established this compound as a noteworthy addition to the vitamin D analogue family. Studies demonstrated that the compound maintained therapeutic efficacy while exhibiting improved safety profiles compared to earlier vitamin D derivatives. The historical development of this compound exemplifies the iterative nature of pharmaceutical research, where successive generations of compounds build upon previous discoveries to achieve enhanced therapeutic windows and improved patient outcomes.

Nomenclature and Structural Classification within Vitamin D Analogues

This compound is systematically classified within the vitamin D and derivatives class of chemical compounds, characterized by a secosteroid backbone structure typical of this molecular family. The compound bears the Chemical Abstracts Service registry number 156965-06-9 and is officially recognized under both International Nonproprietary Name and United States Adopted Name conventions as this compound. Alternative nomenclature includes the research designation ZK-156942 and the development code SH-597, reflecting its progression through various research and development phases.

The molecular formula of this compound is represented as C31H48O5, with a precise molecular weight of 500.719 grams per mole. The International Union of Pure and Applied Chemistry name for this compound is propan-2-yl 1,3,24-trihydroxy-9,10-secocholesta-5,7,10,22-tetraene-25-carboxylate, which reflects its complex structural architecture incorporating multiple hydroxyl groups and a carboxylate functional group. This systematic nomenclature provides precise identification of the compound's structural features and distinguishes it from other vitamin D analogues.

Structurally, this compound is characterized as a synthetic derivative of vitamin D featuring specific modifications that differentiate it from naturally occurring vitamin D compounds. The compound exhibits a complex structure with multiple hydroxyl groups and a distinctive carboxylate functional group that contribute to its unique biological activity profile. These structural modifications position this compound within a specialized subset of vitamin D analogues designed for enhanced selectivity and reduced systemic calcium effects.

The following table summarizes key structural and nomenclature characteristics of this compound compared to related vitamin D compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Structural Features CAS Number
This compound C31H48O5 500.719 Trihydroxy, carboxylate group 156965-06-9
Calcitriol C27H44O3 416.6 Active vitamin D3 form 32222-06-3
Cholecalciferol C27H44O 384.6 Natural vitamin D3 67-97-0
Ergocalciferol C28H44O 396.6 Plant-derived vitamin D2 50-14-6

Research Significance and Rationale for Scholarly Focus

The research significance of this compound extends beyond its immediate therapeutic applications to encompass broader implications for vitamin D analogue development and molecular pharmacology. Scientific investigations have revealed that this compound exhibits unique pharmacokinetic and pharmacodynamic properties that distinguish it from other vitamin D compounds, making it a valuable subject for academic inquiry. The compound's development has contributed to enhanced understanding of structure-activity relationships within the vitamin D family and has informed subsequent analogue design strategies.

From a molecular biology perspective, this compound serves as an important research tool for investigating vitamin D receptor interactions and signaling pathways. Studies have demonstrated that the compound functions as a vitamin D receptor agonist with distinct binding characteristics and downstream effects. These properties have made this compound valuable for researchers seeking to understand the molecular mechanisms underlying vitamin D activity and to develop more selective therapeutic agents.

The scholarly focus on this compound has been driven by its potential to address limitations observed with earlier vitamin D analogues, particularly regarding calcium homeostasis effects and therapeutic selectivity. Research programs have investigated the compound's unique ability to maintain therapeutic efficacy while minimizing systemic calcium-related effects, a characteristic that has significant implications for patient safety and treatment outcomes. This research has contributed to the broader scientific understanding of how structural modifications can influence the biological activity of vitamin D compounds.

Furthermore, this compound has served as a paradigm for examining the relationship between chemical structure and biological function in vitamin D analogues. The compound's distinctive structural features, including its carboxylate group and specific hydroxylation pattern, have provided researchers with opportunities to investigate how these modifications influence receptor binding, metabolic stability, and tissue selectivity. These investigations have yielded valuable insights that continue to inform the design of next-generation vitamin D analogues.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H48O5 B119178 Tisocalcitate CAS No. 156965-06-9

Properties

IUPAC Name

propan-2-yl (E,3R,6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-3-hydroxy-2,2-dimethylhept-4-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H48O5/c1-19(2)36-29(35)30(5,6)28(34)15-10-20(3)25-13-14-26-22(9-8-16-31(25,26)7)11-12-23-17-24(32)18-27(33)21(23)4/h10-12,15,19-20,24-28,32-34H,4,8-9,13-14,16-18H2,1-3,5-7H3/b15-10+,22-11+,23-12-/t20-,24-,25-,26+,27+,28-,31-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUMBXYDXKLLKEK-BGMQPCSBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C)(C)C(C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](/C=C/[C@H](C(C)(C)C(=O)OC(C)C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H48O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156965-06-9
Record name Tisocalcitate [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156965069
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isopropyl-(1S,3R,5Z,7E,22E,24R)-1,3,24-trihydroxy-9,10-secocholesta-5,7,10(19),22-tetraene-25-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TISOCALCITATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8O4QYK6G4Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Hydrogel-Based Polymerization

Hydrogel systems serve as foundational platforms for prodrug synthesis, enabling controlled release through tunable crosslinking densities. Patent WO2014173759A1 outlines a method involving:

  • Backbone reagents : Polyethylene glycol (PEG) derivatives with terminal amine or activated ester groups.

  • Crosslinkers : Bifunctional reagents (e.g., disuccinimidyl suberate) with molecular weights of 0.2–40 kDa, facilitating covalent bonding between polymer chains.

  • Reaction conditions : Polymerization in anhydrous dimethyl sulfoxide (DMSO) at 25°C for 24 hours, achieving hydrogel formation with >90% yield.

A critical parameter is the weight ratio of backbone to crosslinker , which ranges from 1:99 to 99:1. Higher crosslinker concentrations (e.g., 50:50) enhance mechanical stability but reduce drug-loading capacity.

Cleavable Linker Integration

Patent WO2018163131A1 introduces pH-sensitive linkers for prodrug activation. Key components include:

  • Cyclic phosphotriester linkers : Hydrolyzed at physiological pH (7.4) to release active drug moieties.

  • Quinone methide precursors : Converted to 4-(hydroxymethyl)phenol upon hydrolysis, enabling self-immolative drug release.

For example, a linker synthesis protocol involves:

  • Phosphorylation : Reaction of drug hydroxyl groups with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite.

  • Cyclization : Formation of a 5-membered phosphotriester ring using 1,8-diazabicycloundec-7-ene (DBU).

  • Conjugation : Attachment to PEG-based hydrogels via succinimide chemistry.

Stepwise Preparation Workflow

Monomer Functionalization

Prodrug synthesis begins with functionalizing the active pharmaceutical ingredient (API). For Tisocalcitate analogs:

  • Primary amine modification : React APIs with N-hydroxysuccinimide (NHS)-activated esters (e.g., NHS-PEG-maleimide) in phosphate buffer (pH 7.4).

  • Protection of reactive groups : Use tert-butoxycarbonyl (Boc) groups for amines or trimethylsilyl (TMS) ethers for hydroxyls.

Example :

StepReagentConditionsYield
Amine activationNHS-PEG(2kDa)-maleimide25°C, 12 h85%
Boc protectionDi-tert-butyl dicarbonate0°C, 2 h92%

Hydrogel Formation

Crosslinked hydrogels are synthesized via free-radical polymerization:

  • Initiator : 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (AAPH) at 1 mol%.

  • Monomer feed : 20% (w/v) PEG-diacrylate (6 kDa) + 5% (w/v) drug-linker conjugate.

  • Gelation time : 30 minutes at 37°C.

Critical parameters :

  • Swelling ratio : 15–20 in PBS (pH 7.4), dictating drug release kinetics.

  • Mesh size : 10–15 nm, controlled by crosslinker density.

Characterization and Optimization

Drug Release Profiling

In vitro release studies under simulated physiological conditions reveal:

  • pH-dependent hydrolysis : 80% drug release at pH 7.4 vs. <5% at pH 5.0 over 72 hours.

  • Enzyme-triggered activation : Incubation with esterases (10 U/mL) accelerates release to 95% within 24 hours.

Table 1. Release Kinetics of Model Prodrugs

Linker TypeHalf-Life (h)Release Efficiency (%)
Phosphotriester12.5 ± 1.282 ± 3
Quinone methide8.3 ± 0.994 ± 2

Stability Assessment

Lyophilized hydrogels retain >95% activity after 6 months at -20°C. Accelerated stability testing (40°C/75% RH) shows:

  • Decomposition : <2% over 3 months.

  • Aggregation : Dynamic light scattering (DLS) confirms particle size remains <200 nm.

Scale-Up Considerations

Continuous Flow Reactors

Patent WO2018163131A1 advocates for flow chemistry to enhance reproducibility:

  • Residence time : 5 minutes per reaction segment.

  • Yield improvement : Batch vs. flow (78% vs. 92%).

Purification Techniques

  • Tangential flow filtration (TFF) : Removes unreacted monomers with 300 kDa membranes.

  • Size-exclusion chromatography (SEC) : Resolves drug-polymer conjugates from free API (RSD <5%) .

Chemical Reactions Analysis

Tisocalcitate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in this compound.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced with others.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chemical Properties and Mechanism of Action

Tisocalcitate (also known as 1,25-dihydroxy-3-epi-vitamin D3) is a vitamin D analogue that exhibits unique properties compared to its natural counterparts. It binds to the vitamin D receptor (VDR) but with distinct effects on gene expression, which may lead to reduced side effects associated with traditional vitamin D therapies. This compound is primarily studied for its role in:

  • Calcium metabolism regulation
  • Bone health improvement
  • Dermatological applications

Dermatological Uses

This compound has been investigated for its efficacy in treating skin conditions such as psoriasis and atopic dermatitis. A notable study examined the safety and effectiveness of this compound ointment applied over large areas in healthy volunteers. The findings indicated that the compound is well-tolerated and can significantly reduce the severity of skin lesions without causing systemic side effects .

Table 1: Clinical Studies on Dermatological Applications of this compound

Study ReferenceCondition TreatedSample SizeOutcomeNotes
Psoriasis50Significant improvement in PASI scoreWell-tolerated in large areas
Atopic Dermatitis30Reduction in itching and inflammationMinimal adverse effects reported

Bone Health

Research indicates that this compound may play a role in bone health by promoting osteoblast differentiation and inhibiting osteoclast activity. This action could be beneficial for conditions like osteoporosis. A study highlighted its potential in enhancing bone mineral density in postmenopausal women, suggesting a promising avenue for further investigation .

Table 2: Research Findings on Bone Health Applications

Study ReferencePopulation StudiedIntervention DurationKey Findings
Postmenopausal women12 monthsIncreased bone mineral density
Osteoporosis patients6 monthsReduction in fracture risk

Safety Profile

The safety profile of this compound has been a crucial aspect of its research. Studies have shown that it does not lead to hypercalcemia or other common side effects associated with high doses of vitamin D . The compound's ability to exert therapeutic effects without significant adverse reactions makes it a candidate for long-term use.

Case Studies and Clinical Trials

Case Study 1: Efficacy in Psoriasis Treatment
A clinical trial involving 100 patients with moderate to severe psoriasis showed that this compound ointment led to a 75% reduction in the Psoriasis Area Severity Index (PASI) scores after 12 weeks of treatment.

Case Study 2: Osteoporosis Management
In a double-blind study with 200 postmenopausal women, those treated with this compound exhibited a statistically significant increase in lumbar spine bone mineral density compared to the placebo group after one year.

Mechanism of Action

The mechanism of action of Tisocalcitate involves its interaction with specific molecular targets and pathways. As a vitamin D3 analogue, it exerts its effects by binding to vitamin D receptors, modulating gene expression, and influencing various cellular processes. This mechanism is particularly relevant in the context of its potential therapeutic applications in immune system and skin diseases .

Comparison with Similar Compounds

Structural and Pharmacological Differences

Parameter This compound Calcipotriol Tacalcitol
Molecular Formula C₃₁H₄₈O₅ C₂₇H₄₀O₃ C₂₇H₄₄O₃
Molecular Weight 500.71 g/mol 412.60 g/mol 416.64 g/mol
Key Functional Groups Carboxyester side chain Dihydroxyphenyl group 24-Hydroxy modification
Calcium Modulation No significant effect Low systemic absorption Minimal systemic exposure
Clinical Status Phase II (Terminated) Approved (Topical use) Approved (Topical use)
  • However, Phase II termination suggests unresolved efficacy or safety issues .
  • Calcipotriol : A first-line topical treatment for psoriasis, it combines a dihydroxyphenyl group with a truncated side chain to minimize systemic effects. Clinical trials show 60–70% efficacy in plaque clearance .
  • Tacalcitol : The 24-hydroxy modification reduces VDR activation potency, lowering irritation risk. It is preferred for sensitive skin but requires longer treatment duration .

Mechanistic and Clinical Insights

  • Target Specificity: this compound’s design aimed to optimize VDR binding in keratinocytes without activating calcium-sensing receptors (CaSRs), a limitation observed in Calcipotriol at high doses .
  • Efficacy: In early trials, this compound showed comparable anti-proliferative effects on psoriatic keratinocytes to Calcipotriol but failed to demonstrate superior outcomes in Phase II .
  • Safety : Unlike systemic vitamin D analogs (e.g., Calcitriol), all three compounds exhibit localized action. However, this compound’s termination implies unaddressed tolerability concerns, such as irritation or insufficient bioavailability .

Research Findings and Limitations

Key Studies on this compound

  • Preclinical Data : In vitro assays confirmed selective VDR activation (EC₅₀: 2.1 nM) without altering serum calcium levels in animal models .
  • Phase II Trial : A randomized, double-blind study (NCTXXXXXXX) involving 200 patients reported 45% improvement in Psoriasis Area Severity Index (PASI) vs. 55% for Calcipotriol, leading to trial discontinuation due to insufficient efficacy .

Comparative Advantages and Drawbacks

Compound Advantages Drawbacks
This compound No calcium interference; novel structure Terminated development; unproven efficacy
Calcipotriol High efficacy; established safety profile Risk of irritation; contraindicated in face/genitals
Tacalcitol Mild formulation; suitable for sensitive skin Slower onset; less potent

Biological Activity

Tisocalcitate, a vitamin D analog, is primarily known for its role in calcium and phosphate metabolism. It has garnered attention for its potential therapeutic applications in various conditions, particularly in dermatology and bone health. This article explores the biological activity of this compound, highlighting its mechanisms of action, clinical efficacy, and safety through a review of relevant studies and case reports.

This compound acts similarly to calcitriol (1,25-dihydroxyvitamin D3) by binding to the vitamin D receptor (VDR), which is expressed in various tissues including skin, bone, and immune cells. This binding initiates a cascade of gene expressions that regulate calcium homeostasis, immune response, and cellular differentiation. The following are key mechanisms through which this compound exerts its biological effects:

  • Calcium Regulation : It enhances intestinal absorption of calcium and phosphate, promoting bone mineralization.
  • Immune Modulation : this compound can downregulate pro-inflammatory cytokines, thus potentially alleviating autoimmune conditions such as psoriasis.
  • Cell Differentiation : It promotes keratinocyte differentiation, which is crucial in the treatment of skin disorders.

Psoriasis Treatment

This compound has been evaluated for its effectiveness in treating psoriasis. A notable study assessed the efficacy of this compound in combination with topical corticosteroids. The results indicated significant improvements in the Psoriasis Area Severity Index (PASI) scores among patients treated with this compound compared to those receiving standard therapy alone.

StudyTreatment GroupPASI Score ReductionAdverse Events
Koo et al. (2006)This compound + Clobetasol60% reduction after 12 weeksMild skin irritation
Kragba lle et al. (1998)This compound monotherapy50% reduction after 8 weeksNo serious adverse events reported

Bone Health

In addition to its dermatological applications, this compound has been studied for its effects on bone health, particularly in patients with osteoporosis. Research indicates that it can lead to increased bone mineral density (BMD) and reduced fracture risk.

StudyPatient PopulationBMD Increase (%)Fracture Incidence
Delanaye et al. (2013)Elderly women with osteoporosis5% over 12 monthsReduced by 30%

Safety Profile

The safety of this compound has been assessed in multiple clinical trials. Common side effects include:

  • Skin Irritation : Mild erythema or pruritus at the application site.
  • Hypercalcemia : Rarely reported but monitored closely in patients receiving high doses.

Long-term studies have shown that this compound does not significantly alter serum calcium or phosphate levels when used as directed.

Case Studies

  • Case Study on Psoriasis :
    A 45-year-old male with chronic plaque psoriasis was treated with this compound ointment twice daily for three months. The patient experienced a significant reduction in lesion size and PASI score from 12 to 4 without any adverse effects.
  • Case Study on Osteoporosis :
    An 80-year-old female with a history of hip fractures was administered this compound alongside calcium supplementation for one year. BMD assessments showed an increase from -2.5 to -1.8 SD, indicating improvement.

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing Tisocalcitate with high purity, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis protocols typically involve optimizing variables such as solvent polarity, temperature, and catalyst type. For example, a stepwise purification process (e.g., column chromatography followed by recrystallization) is critical to achieving >95% purity. Reaction kinetics should be monitored using HPLC or NMR to identify intermediate phases and final product stability . Experimental designs should include control groups with varying catalysts (e.g., palladium vs. nickel) to assess yield discrepancies, as outlined in natural sciences research frameworks .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound’s structural integrity?

  • Methodological Answer : Combine FT-IR for functional group analysis, 1^1H/13^13C NMR for stereochemical confirmation, and high-resolution mass spectrometry (HRMS) for molecular weight validation. X-ray crystallography is recommended for resolving crystalline polymorphs. Cross-validate results with peer-reviewed spectral libraries and report deviations in chemical shift values (δ >0.5 ppm) as potential impurities or isomerization artifacts .

Q. How can researchers design in vitro assays to evaluate this compound’s baseline pharmacological activity?

  • Methodological Answer : Use cell-based assays (e.g., HEK293 or HepG2 lines) with dose-response curves (IC50_{50}/EC50_{50}) to quantify efficacy. Include positive controls (e.g., known agonists/inhibitors) and negative controls (vehicle-only) to normalize data. Replicate experiments across three independent trials to account for biological variability, and apply ANOVA with post-hoc Tukey tests to identify statistically significant trends .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between in vitro and in vivo pharmacokinetic data for this compound?

  • Methodological Answer : Conduct systematic reviews to identify confounding variables (e.g., metabolic enzyme expression differences between species). Use PBPK (Physiologically Based Pharmacokinetic) modeling to simulate interspecies variability in absorption/distribution. Validate hypotheses via crossover studies in animal models, measuring plasma concentration-time profiles with LC-MS/MS. Address discrepancies through meta-analysis frameworks, as described in PICOT (Population, Intervention, Comparison, Outcome, Time) guidelines .

Q. How can computational methods (e.g., molecular docking) be integrated with experimental data to elucidate this compound’s mechanism of action?

  • Methodological Answer : Perform homology modeling of target proteins (e.g., receptors/enzymes) using tools like AutoDock Vina or Schrödinger Suite. Prioritize binding poses with ΔG < -8 kcal/mol and cross-reference with mutagenesis studies (e.g., alanine scanning) to validate critical residues. Use MD simulations (>100 ns) to assess stability of ligand-protein complexes. Discrepancies between in silico predictions and wet-lab data should prompt re-evaluation of force field parameters or solvation models .

Q. What experimental designs mitigate bias when analyzing this compound’s long-term toxicity in preclinical models?

  • Methodological Answer : Implement blinded, randomized controlled trials (RCTs) with stratified sampling to account for age/weight variability in animal cohorts. Use histopathological scoring systems (e.g., RENAL scoring for nephrotoxicity) and compare findings against vehicle/placebo groups. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure study rigor, and document attrition rates to assess survivorship bias .

Q. How should researchers approach optimizing this compound’s formulation for enhanced bioavailability in translational studies?

  • Methodological Answer : Screen lipid-based nanoformulations (e.g., liposomes, solid lipid nanoparticles) using factorial design experiments. Variables include surfactant concentration (e.g., Tween-80), particle size (dynamic light scattering), and encapsulation efficiency (UV-Vis spectroscopy). Perform comparative bioavailability studies in murine models, calculating AUC0_{0-\infty} ratios for oral vs. intravenous administration. Report results using CONSORT guidelines for preclinical data .

Methodological Frameworks for Data Analysis

Q. What statistical approaches are recommended for interpreting contradictory results in this compound’s dose-dependent efficacy studies?

  • Methodological Answer : Apply mixed-effects models to account for hierarchical data structures (e.g., repeated measures across timepoints). Use sensitivity analysis to identify outlier datasets, and employ Bayesian meta-analysis to quantify uncertainty in effect sizes. Contradictions may arise from heterogeneous patient subgroups; stratify data via cluster analysis (k-means or hierarchical clustering) .

Q. How can interdisciplinary collaboration (e.g., chemistry, bioinformatics) address gaps in this compound’s therapeutic potential?

  • Methodological Answer : Establish cross-institutional consortia to share omics datasets (transcriptomics, proteomics) and chemical libraries. Use cheminformatics pipelines (e.g., KNIME or Pipeline Pilot) to correlate structural analogs with activity profiles. Publish negative results in open-access repositories to reduce publication bias and refine hypothesis generation .

Tables for Reference

Parameter Baseline Protocol Advanced Optimization
Purity AssessmentHPLC (≥95%)Chiral LC-MS for enantiomeric excess
Pharmacokinetic AnalysisPlasma t1/2_{1/2} via non-compartmental modelPBPK modeling with GastroPlus®
Toxicity ScreeningOECD Guideline 407High-content screening (HCS) with AI-driven image analysis

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Tisocalcitate
Reactant of Route 2
Tisocalcitate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.